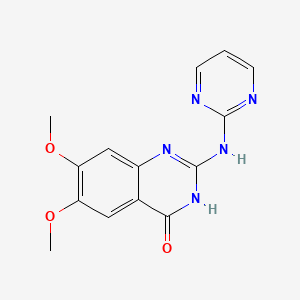![molecular formula C9H13N3OS2 B6139683 N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6139683.png)
N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as ETC-216, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer.
Mécanisme D'action
The exact mechanism of action of N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in preclinical studies. It has been well-tolerated in animal models, with no significant adverse effects observed. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In addition, this compound has been shown to be effective in overcoming drug resistance in cancer cells, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide for lab experiments is its low toxicity profile, which allows for higher dosages to be administered without significant adverse effects. However, one limitation is the lack of clinical data, which makes it difficult to determine the optimal dosage and treatment regimen for human patients.
Orientations Futures
There are several future directions for the development of N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of focus is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound. In addition, further preclinical studies are needed to determine the optimal dosage and treatment regimen for this compound in human patients.
Conclusion
In conclusion, this compound is a promising small molecule drug candidate that has shown efficacy in preclinical studies for the treatment of cancer. Its low toxicity profile and good pharmacokinetic properties make it a promising candidate for further development. However, further preclinical and clinical studies are needed to fully understand its mechanism of action and determine its optimal dosage and treatment regimen.
Méthodes De Synthèse
N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is synthesized through a multi-step process that involves the reaction of thioamide with 5-methyl-3-thiophene carboxylic acid, followed by the reaction of the resulting intermediate with ethyl hydrazinecarbothioamide. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in various cancer types, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
1-ethyl-3-[(5-methylthiophene-3-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS2/c1-3-10-9(14)12-11-8(13)7-4-6(2)15-5-7/h4-5H,3H2,1-2H3,(H,11,13)(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVILBVHZVMRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CSC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B6139603.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxy-6-iodophenoxy}acetamide](/img/structure/B6139604.png)
![N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6139612.png)
![2-chloro-4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B6139623.png)
![N-allyl-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylacetamide](/img/structure/B6139628.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6139632.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B6139643.png)

![[3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6139659.png)
![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6139664.png)
![methyl 4-[(2-{[(3-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B6139665.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)